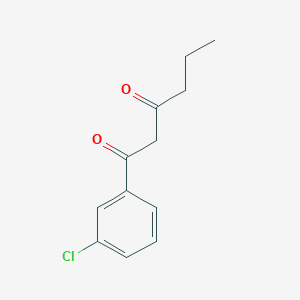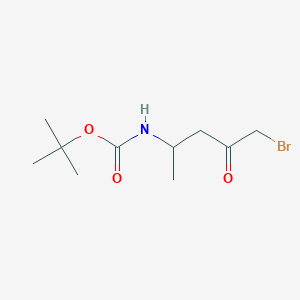
tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of leucine methyl ester with tert-butyl chloroformate, followed by the addition of lithium bromide. The reaction conditions typically involve the use of organic solvents such as methylene chloride or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation reactions can produce oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(5-bromo-4-oxopentan-2-yl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Biology: Investigated for its potential as an inhibitor of bacterial serine hydrolase enzymes.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor to pharmacophore elements for the treatment of glaucoma and as an anti-HIV agent.
Industry: Utilized in the synthesis of various bromoalkyl derivatives and other biologically active compounds.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate involves its interaction with molecular targets and pathways. It acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate include:
- tert-Butyl N-(4-oxopentan-2-yl)carbamate
- tert-Butyl N-(2-bromoethyl)carbamate
- tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Uniqueness
This compound is unique due to its specific structure, which includes a bromine atom and a carbamate functional group. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Eigenschaften
Molekularformel |
C10H18BrNO3 |
|---|---|
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-4-oxopentan-2-yl)carbamate |
InChI |
InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
IKDRGCZVWLDJGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)CBr)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



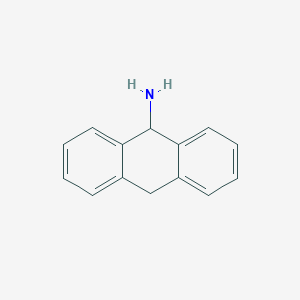
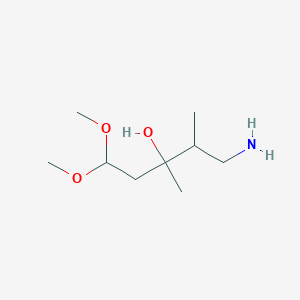
![methyl[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B13478298.png)
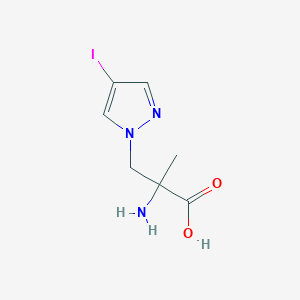
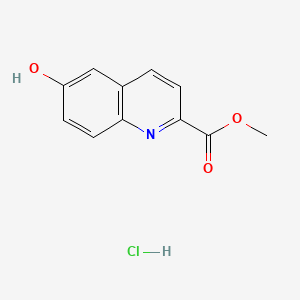
![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)
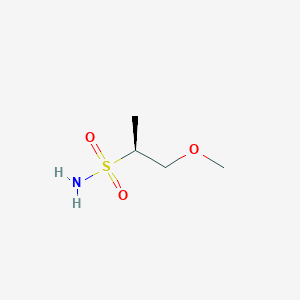
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
